6-Amino-4-hydroxy-indan-1-one

Beschreibung

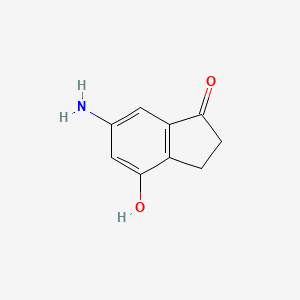

6-Amino-4-hydroxy-indan-1-one is a bicyclic organic compound featuring an indanone backbone substituted with an amino (-NH₂) group at the 6-position and a hydroxyl (-OH) group at the 4-position (Figure 1). Indanone derivatives are of significant interest in medicinal chemistry due to their structural resemblance to bioactive molecules, such as monoamine neurotransmitters and enzyme inhibitors.

Eigenschaften

Molekularformel |

C9H9NO2 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

6-amino-4-hydroxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H9NO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2,10H2 |

InChI-Schlüssel |

NQYHZLVVNUHXRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)C2=C1C(=CC(=C2)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxy-indan-1-one typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes cyclization to form the indanone core.

Industrial Production Methods: Industrial production of this compound may involve the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields . These non-conventional techniques offer advantages in terms of reaction efficiency and environmental sustainability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Amino-4-hydroxyindan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.

Substitution: Die Amino- und Hydroxylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind gängige Reduktionsmittel.

Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid können verwendet werden, um Halogenatome einzuführen.

Hauptprodukte:

Oxidation: Bildung von 6-Amino-4-oxoindan-1-on.

Reduktion: Bildung von 6-Amino-4-hydroxyindan-1-ol.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

6-Amino-4-hydroxy-indan-1-one has been investigated for its antimicrobial properties. Research indicates that derivatives of indanones exhibit considerable efficacy against various strains of bacteria and fungi. A study highlighted that certain synthesized compounds showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating their potential as antimicrobial agents .

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Research has demonstrated that certain indanone derivatives can inhibit cholinesterases, which are enzymes linked to neurodegenerative diseases like Alzheimer's. For instance, compounds derived from this compound exhibited IC50 values in the nanomolar range against acetylcholinesterase, suggesting their potential as therapeutic agents for cognitive enhancement and neuroprotection .

Anticancer Properties

Several studies have explored the anticancer potential of this compound derivatives. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth. Notably, one study reported significant cytotoxicity against breast cancer cells, indicating a promising avenue for further development in cancer therapy .

Synthesis and Material Science

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including condensation reactions involving readily available starting materials. Recent advancements have introduced green chemistry approaches that utilize eco-friendly solvents and catalysts, enhancing the sustainability of the synthesis process .

Polymer Applications

In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The compound's ability to form hydrogen bonds allows it to act as a reinforcing agent within polymer composites, which can be beneficial in developing high-performance materials for industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Amino-4-hydroxy-indan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . This interaction can disrupt key biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-4-hydroxy-indan-1-one with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Bioactivity: The position of the amino group significantly impacts biological activity. For example, 2-aminoindane derivatives (e.g., SU-8629) exhibit potent analgesic effects due to interactions with monoamine transporters . In contrast, this compound’s substitution pattern may favor different targets, such as enzymes requiring dual hydrogen-bond donors (OH and NH₂ groups) .

This property aligns with trends observed in indazole derivatives (e.g., 4-amino-1H-indazole), where hydrogen bonding improves bioavailability .

Core Structure Differences: Indanone (ketone-containing) vs. indole/indazole (aromatic N-heterocycles): The ketone in this compound introduces electron-withdrawing effects, which may alter reactivity relative to indole derivatives (e.g., Methyl 6-amino-indole-4-carboxylate) .

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | TPSA (Ų) |

|---|---|---|---|

| This compound | 0.85 (iLOGP) | ~10 (moderate) | 75.6 |

| 2-Aminoindane hydrochloride | 1.92 (XLOGP3) | >50 (high) | 26.0 |

| 4-Amino-1H-indazole | 1.15 (WLOGP) | ~5 (low) | 58.7 |

- LogP and Solubility: The lower LogP of this compound compared to 2-aminoindane suggests improved hydrophilicity, critical for drug absorption. However, its solubility may be lower than salt forms (e.g., hydrochloride derivatives) .

- Topological Polar Surface Area (TPSA): Higher TPSA (75.6 Ų) due to multiple hydrogen-bond donors/acceptors aligns with enhanced membrane permeability relative to indazoles .

Research Findings and Implications

- Synthetic Accessibility: this compound’s synthesis likely involves Friedel-Crafts acylation followed by selective functionalization, akin to methods for 2-aminoindanes . Challenges include regioselective introduction of the hydroxy group.

Biologische Aktivität

6-Amino-4-hydroxy-indan-1-one is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound this compound belongs to the class of indanones, which are known for their diverse biological activities. Indanone derivatives have been extensively studied for their potential as therapeutic agents in various medical fields, including oncology, neurology, and infectious diseases . The focus on this compound is driven by its structural features that may contribute to significant pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. The synthesis pathway can be summarized as follows:

- Starting Materials : The synthesis often begins with readily available aromatic compounds.

- Condensation Reaction : A reaction involving an amine and a ketone or aldehyde to form an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the indanone structure.

- Functionalization : Subsequent reactions introduce the amino and hydroxy groups.

This synthetic route allows for the production of this compound with high purity and yield.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound possesses anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action may involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition may contribute to improved cognitive function in experimental models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound exhibited potent antimicrobial activity with MIC values ranging from 10 to 25 µg/mL. This study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound using human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM, indicating significant potential for further development in cancer therapy .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.